3,5-Bis(pentafluoroethyl)pyridin-4-amine
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Overview
Description
This compound is characterized by the presence of two pentafluoroethyl groups attached to the pyridine ring, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where pentafluoroethyl halides react with pyridine derivatives under specific conditions . The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the substitution process.
Industrial Production Methods
Industrial production of 3,5-Bis(pentafluoroethyl)pyridin-4-amine may involve large-scale nucleophilic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(pentafluoroethyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The pentafluoroethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides are employed for substitution reactions.
Major Products Formed
Scientific Research Applications
3,5-Bis(pentafluoroethyl)pyridin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Bis(pentafluoroethyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The pentafluoroethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoropyridine: Lacks the pentafluoroethyl groups, resulting in different chemical properties.
Pentafluoropyridine: Contains only one pentafluoroethyl group, leading to distinct reactivity.
4-Aminopyridine: Does not have any fluorinated groups, making it less lipophilic and reactive.
Uniqueness
3,5-Bis(pentafluoroethyl)pyridin-4-amine is unique due to the presence of two pentafluoroethyl groups, which significantly alter its chemical and physical properties compared to similar compounds.
Properties
IUPAC Name |
3,5-bis(1,1,2,2,2-pentafluoroethyl)pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F10N2/c10-6(11,8(14,15)16)3-1-21-2-4(5(3)20)7(12,13)9(17,18)19/h1-2H,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOLHVYTZLMRPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)C(C(F)(F)F)(F)F)N)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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